molecular formula C6H7N3O B14836739 3,6-Diaminopyridine-2-carbaldehyde

3,6-Diaminopyridine-2-carbaldehyde

Cat. No.: B14836739
M. Wt: 137.14 g/mol
InChI Key: NDONQDQOXILSQL-UHFFFAOYSA-N
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Description

3,6-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that features both amine and aldehyde functional groups on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diaminopyridine-2-carbaldehyde typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the nitration of pyridine to form 3,6-dinitropyridine, followed by reduction to yield 3,6-diaminopyridine. The final step involves the formylation of the amine groups to introduce the aldehyde functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aldehydes, ketones, acids.

Major Products:

Scientific Research Applications

3,6-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2,6-Diaminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3,4-Diaminopyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    2,3-Diaminopyridine: Another isomer with unique reactivity and applications.

Uniqueness: 3,6-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amine and aldehyde groups on the pyridine ring, providing a versatile platform for chemical modifications and functionalization. This dual functionality allows for a broader range of reactions and applications compared to its analogs .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3,6-diaminopyridine-2-carbaldehyde

InChI

InChI=1S/C6H7N3O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,7H2,(H2,8,9)

InChI Key

NDONQDQOXILSQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C=O)N

Origin of Product

United States

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